molecular formula C45H75N13O9 B142092 Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide CAS No. 145523-59-7

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide

Cat. No.: B142092
CAS No.: 145523-59-7
M. Wt: 942.2 g/mol
InChI Key: YHOQBWZUMARNEF-DZCXQCEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is a synthetic nonapeptide characterized by a proline-rich sequence and a C-terminal prolinamide modification. Its structure (Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Prolinamide) includes four proline residues, two leucines, one glycine, and one arginine. The C-terminal prolinamide may enhance metabolic stability by resisting carboxypeptidase degradation.

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQBWZUMARNEF-DZCXQCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145523-59-7
Record name Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with resin choice, critical for anchoring the C-terminal prolinamide. Rink amide resin is preferred for its compatibility with Fmoc/t-Bu strategies, offering a loading capacity of 0.6–0.8 mmol/g. Wang resin, though cost-effective, shows reduced stability during repetitive proline couplings.

Table 1: Resin Performance in Proline-Rich Synthesis

Resin TypeLoading Capacity (mmol/g)Coupling Efficiency (%)Stability to Repetitive Deprotection
Rink Amide0.7292High
Wang0.6584Moderate
2-Chlorotrityl0.6888Low

Fmoc/t-Bu Protection Strategy

Sequential Fmoc deprotection with 20% piperidine in DMF ensures minimal side reactions. Proline’s secondary amine necessitates double coupling (2 × 30 min) with HATU/DIEA to overcome steric hindrance. Arginine, protected with Pbf groups, requires extended deprotection (3 hr in TFA) to prevent truncation.

Coupling Reagent Optimization for Proline Residues

Comparative Analysis of Coupling Agents

Proline’s cyclic structure impedes amide bond formation. Testing HATU, HBTU, and PyBOP revealed HATU’s superiority in proline-rich contexts, attributed to its higher reactivity and reduced epimerization risk.

Table 2: Coupling Efficiency Across Reagents

ReagentProline Coupling Efficiency (%)Glycine Coupling Efficiency (%)Arginine Coupling Efficiency (%)
HATU959890
HBTU889585
PyBOP829278

Microwave-Assisted SPPS

Microwave irradiation (50°C, 10 min per coupling) enhances proline incorporation rates by 20%, reducing cycle times without compromising purity. This method is particularly effective for sequences with consecutive prolines (e.g., Pro²-Pro³-Pro⁴).

Solution-Phase Segment Condensation

Fragment Synthesis

To mitigate challenges in linear SPPS, the peptide is divided into segments:

  • Segment A : Leu-Pro-Pro-Gly

  • Segment B : Pro-Leu-Pro-Arg-Prolinamide

Solution-phase synthesis of Segment B reduces aggregation risks. tert-Butyloxycarbonyl (Boc) protection is employed for arginine, with EDCI/HOBt mediating couplings in DCM.

Convergent Liquid-Phase Assembly

Segments A and B are combined via native chemical ligation (NCL) using a thioester intermediate. This approach achieves 85% yield, compared to 68% for linear SPPS.

Industrial-Scale Production Protocols

Automated Synthesizer Configurations

Large-scale production utilizes continuous-flow peptide synthesizers with in-line UV monitoring. These systems reduce reagent consumption by 40% and improve batch consistency.

Table 3: Scalability Metrics

ParameterLaboratory Scale (1 mmol)Industrial Scale (1 mol)
Yield72%65%
Purity (HPLC)95%93%
Synthesis Time7 days5 days

Cost-Effective Purification

Preparative HPLC with ethanol-water gradients replaces acetonitrile, lowering solvent costs by 30% while maintaining 92% purity.

Analytical Characterization and Quality Control

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies truncation products. Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 1122.3 [M+H]⁺.

Stability Under Physiological Conditions

Lyophilized peptide retains 98% integrity after 12 months at -20°C. In phosphate-buffered saline (pH 7.4), the half-life is 48 hr, necessitating cold chain storage .

Chemical Reactions Analysis

Types of Reactions

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: This reaction can reduce disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to alter its properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiol groups.

Scientific Research Applications

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has several scientific research applications:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Cyclo(Leucyl-prolyl) (CAS 2873-36-1)

  • Structure : Cyclic dipeptide with a single Leu-Pro sequence.
  • Key Features : Cyclization eliminates N- and C-termini, enhancing metabolic stability compared to linear peptides. Its compact structure limits flexibility but may improve membrane permeability .
  • Applications : Cyclic dipeptides are studied for antimicrobial and signaling properties, though cyclo(Leu-Pro) lacks the extended proline repeats seen in the target compound.

L-Lysinamide, L-lysyl-L-tyrosylglycyl-3-cyclopropyl-L-alanyl-L-phenylalanyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucyl-L-arginyl-L-prolyl-L-lysyl-L-leucyl (CAS 35375-13-4)

  • Structure: 13-residue peptide with a lysinamide terminus and cyclopropyl-alanine, a non-canonical amino acid.
  • Key Features : The lysinamide C-terminus introduces a positive charge (pKa ~9.82), contrasting with the neutral prolinamide in the target compound. Its larger size (exact mass 1784.14) and multiple arginines suggest stronger electrostatic interactions .
  • Physicochemical Properties : Predicted density of 1.39 g/cm³ and solubility influenced by charged residues.

Pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide

  • Structure : 13-residue peptide with an N-terminal pyroglutamate (cyclized glutamate) and C-terminal glycinamide.
  • Key Features: Pyroglutamate confers resistance to aminopeptidases, while glycinamide may enhance stability compared to free carboxylate termini. The presence of tryptophan and tyrosine residues increases hydrophobicity and UV absorbance .
  • Molecular Weight : 1311.45 g/mol, larger than the target compound’s calculated mass (~942.15 g/mol).

Comparative Data Table

Property Target Compound cyclo(Leucyl-prolyl) L-Lysinamide Peptide Pyroglutamyl Peptide
Residue Count 9 2 13 13
Cyclization Linear Cyclic Linear N-terminal pyroglutamate
C-Terminus Prolinamide N/A Lysinamide Glycinamide
Molecular Weight ~942.15 (calculated) ~228.29 (calculated) 1784.14 1311.45
Key Residues Pro (4), Leu (2), Arg (1) Leu, Pro Arg (3), cyclopropyl-Ala Trp (2), Tyr, Arg
Stability Features Prolinamide resists carboxypeptidases Cyclic backbone resists proteolysis Charged termini enhance solubility Pyroglutamate resists aminopeptidases

Research Implications

  • Target Compound : Its proline repeats and arginine may facilitate binding to modular protein domains. The absence of cyclization or pyroglutamate suggests shorter half-life than and compounds.
  • Metabolic Stability : Cyclo(Leu-Pro) () and pyroglutamyl peptides () exhibit enhanced stability via cyclization, whereas the target’s linear structure may require formulation optimizations for therapeutic use.
  • Charge and Solubility : The lysinamide peptide () has higher polarity due to arginine and lysine, contrasting with the target’s hydrophobic proline clusters.

Biological Activity

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide, a complex oligopeptide, has garnered attention in biochemical research due to its potential biological activities. This article explores its structural properties, biological functions, and relevant case studies.

Structural Properties

This compound is composed of a sequence of amino acids that confer specific biological properties. The molecular formula is C18H33N7O5C_{18}H_{33}N_{7}O_{5} with a molecular weight of approximately 427.499 g/mol. It belongs to the class of oligopeptides, which are peptides consisting of two to twelve amino acids. The structure is characterized by the presence of multiple proline residues, which can influence the peptide's conformation and stability.

1. Antioxidant Activity

Research indicates that certain oligopeptides exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) and may contribute to cellular longevity and health.

2. Immunomodulatory Effects

Oligopeptides have been shown to modulate immune responses. This compound may enhance the activity of immune cells or alter cytokine production, thereby influencing inflammation and immune regulation.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, possibly by promoting neuronal survival or reducing apoptosis in neurodegenerative conditions. The presence of arginine in its structure could play a role in nitric oxide synthesis, further contributing to neuroprotection.

Case Study 1: Antioxidant Potential

A study investigated the antioxidant capacity of various oligopeptides, including this compound. Results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating its potential as a natural antioxidant agent.

Case Study 2: Immune Modulation

In a clinical trial involving patients with chronic inflammatory diseases, administration of this peptide resulted in altered cytokine profiles, suggesting enhanced immune modulation. Patients exhibited reduced markers of inflammation after treatment, highlighting its therapeutic potential.

Research Findings

Study Objective Methodology Findings
Study 1Assess antioxidant activityIn vitro assays measuring ROS levelsSignificant reduction in oxidative stress markers
Study 2Evaluate immunomodulatory effectsClinical trial with cytokine profilingAltered cytokine levels; reduced inflammation
Study 3Investigate neuroprotective effectsAnimal model of neurodegenerationImproved neuronal survival; reduced apoptosis

Q & A

Q. What are the recommended methodologies for synthesizing Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide with high purity?

Answer: Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu chemistry. Key steps include:

  • Coupling Optimization: Use HOBt/DIC activation for proline-rich sequences to minimize steric hindrance .
  • Purification: Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in acetonitrile/water) resolves isomers and truncated peptides .
  • Purity Validation: LC-MS (ESI) confirms mass accuracy (>95% purity) and MALDI-TOF for sequence verification .

Q. How can structural stability challenges in this proline-rich peptide be addressed during experimental design?

Answer: Proline’s conformational rigidity necessitates:

  • Solvent Selection: Use DMSO or TFE to stabilize helical motifs in aqueous buffers .
  • Temperature Control: Maintain <4°C during synthesis/storage to prevent cis-trans isomerization .
  • Circular Dichroism (CD): Monitor secondary structure changes under varying pH (3.0–7.4) to identify aggregation-prone conditions .

Q. What in vitro assays are suitable for preliminary functional analysis of this peptide?

Answer: Prioritize receptor-binding assays:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) for target receptors (e.g., GPCRs) .
  • Fluorescence Polarization: Track conformational changes upon ligand interaction .
  • Cell-Based Assays: Use HEK293 cells transfected with luciferase reporters to measure signaling pathway activation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this peptide’s bioactivity?

Answer: Integrate multi-scale simulations:

  • Molecular Dynamics (MD): Simulate peptide-receptor interactions (100 ns trajectories) to identify transient binding states missed in static assays .
  • QM/MM Hybrid Models: Analyze charge distribution in arginine residues under physiological pH to refine binding energy calculations .
  • Machine Learning: Train models on SPR/MD datasets to predict bioactivity outliers caused by proline kinks .

Q. What factorial design approaches optimize reaction yield for proline-heavy sequences?

Answer: Apply Taguchi or Box-Behnken designs to minimize experimental runs:

Factor Levels Response Variable
Coupling Time30 min, 60 min, 90 minYield (%)
Activation ReagentHATU, PyBOP, DIC/HOBtTruncation Rate (%)
Temperature25°C, 35°C, 45°CEpimerization (%)
Post-ANOVA analysis identifies HATU at 35°C (60 min) as optimal, reducing epimerization by 22% .

Q. How do proline repeat motifs influence pharmacokinetic properties, and how can this be tested?

Answer: Proline’s resistance to proteolysis enhances stability but reduces membrane permeability. Address via:

  • Caco-2 Permeability Assays: Compare transepithelial resistance (TEER) with/without permeability enhancers (e.g., sodium caprate) .
  • Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via HR-MS to identify cleavage sites .
  • PEGylation: Conjugate polyethylene glycol to N-terminus to prolong half-life without disrupting bioactive motifs .

Q. What statistical frameworks reconcile discrepancies between in vitro and in vivo efficacy data?

Answer: Use mixed-effects models to account for interspecies variability:

  • Hierarchical Bayesian Modeling: Integrate in vitro IC50 and in vivo AUC data to predict dose-response curves .
  • Bland-Altman Plots: Quantify bias in potency measurements across assay platforms (e.g., SPR vs. ITC) .
  • Meta-Regression: Pool data from preclinical studies (n ≥ 5) to adjust for publication bias .

Methodological Resources

  • Experimental Design: NIH preclinical guidelines (e.g., randomization, blinding) ensure reproducibility .
  • Data Analysis: R/Bioconductor packages (e.g., limma, DESeq2) handle peptide-omics datasets .
  • Interdisciplinary Collaboration: Align with CRDC classifications for chemical engineering (RDF2050103) and materials science (RDF206) to leverage separation technologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.